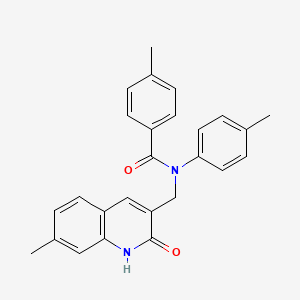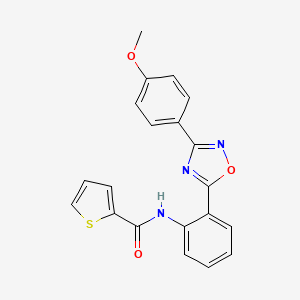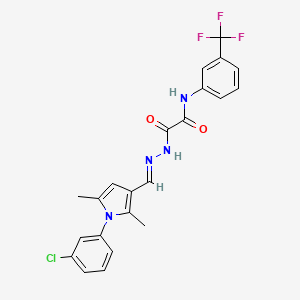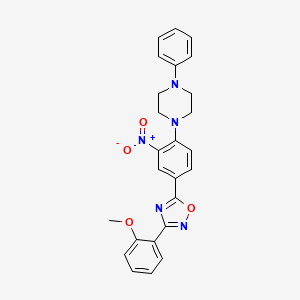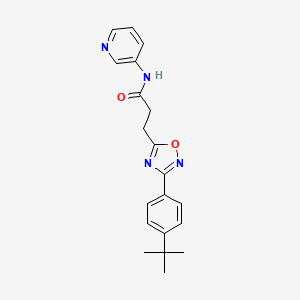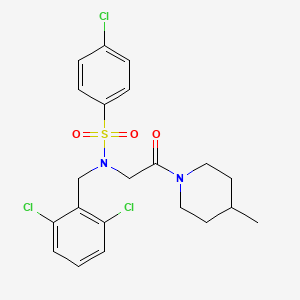
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide, also known as CPP-109, is a synthetic compound that has been developed for its potential therapeutic use in the treatment of addiction to drugs such as cocaine and heroin. CPP-109 is an inhibitor of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression in the brain. Inhibition of HDAC has been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide works by inhibiting the enzyme HDAC, which is involved in the regulation of gene expression in the brain. HDAC inhibitors have been shown to increase the expression of certain genes that are involved in the formation of new synapses and the strengthening of existing ones, which may help to reverse the changes in the brain that occur as a result of drug addiction. By inhibiting HDAC, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide may help to restore normal synaptic plasticity in the brain and reduce the likelihood of relapse in individuals with drug addiction.
Biochemical and physiological effects:
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in animal models of drug addiction. In addition to reducing cocaine self-administration and reinstatement of drug-seeking behavior, 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in synaptic plasticity and to increase the density of dendritic spines in the prefrontal cortex, a brain region that is involved in decision-making and impulse control.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in lab experiments is that it is a highly specific inhibitor of HDAC, which means that its effects can be attributed specifically to the inhibition of this enzyme. However, one limitation of using 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is that it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain its effects.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors that may be more effective in treating drug addiction. Another area of interest is the investigation of the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on other forms of addiction, such as alcohol and nicotine addiction. Finally, there is interest in investigating the potential use of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide in combination with other medications or behavioral therapies for the treatment of drug addiction.
Métodos De Síntesis
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide is synthesized from several starting materials, including cyclopropylamine, 2-chlorobenzoyl chloride, and piperidine-4-carboxylic acid. The synthesis involves several steps, including the formation of an amide bond between the piperidine-4-carboxylic acid and cyclopropylamine, followed by the reaction of the resulting amide with 2-chlorobenzoyl chloride to form 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide has been the subject of extensive research in the field of addiction medicine, with numerous studies investigating its potential therapeutic use in the treatment of cocaine and heroin addiction. One study found that 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide was effective in reducing cocaine self-administration in rats, and another study found that it reduced the reinstatement of cocaine-seeking behavior in rats that had previously been trained to self-administer the drug. Other studies have investigated the effects of 1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide on the brain, including its effects on gene expression and synaptic plasticity.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-cyclopropylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-4-2-1-3-13(14)16(21)19-9-7-11(8-10-19)15(20)18-12-5-6-12/h1-4,11-12H,5-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIXVYBFENAFOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49679303 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-benzoyl)-piperidine-4-carboxylic acid cyclopropylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)
